molecular formula C10H11N B14425664 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile CAS No. 245758-82-1

3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile

Cat. No.: B14425664
CAS No.: 245758-82-1
M. Wt: 145.20 g/mol
InChI Key: BDMQXDGYXHJZEC-OWOJBTEDSA-N
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Description

3-(Bicyclo(221)hept-5-en-2-yl)acrylonitrile is an organic compound characterized by its bicyclic structure, which includes a norbornene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile typically involves the reaction of norbornene derivatives with acrylonitrile under specific conditions. One common method is the Diels-Alder reaction, where a diene (such as cyclopentadiene) reacts with an acrylonitrile derivative to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo(22

Properties

CAS No.

245758-82-1

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-enenitrile

InChI

InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h1-4,8-10H,6-7H2/b2-1+

InChI Key

BDMQXDGYXHJZEC-OWOJBTEDSA-N

Isomeric SMILES

C1C2CC(C1C=C2)/C=C/C#N

Canonical SMILES

C1C2CC(C1C=C2)C=CC#N

Origin of Product

United States

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